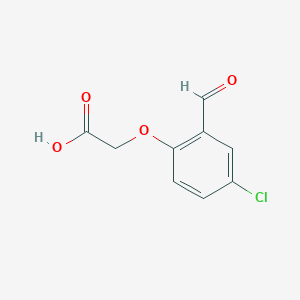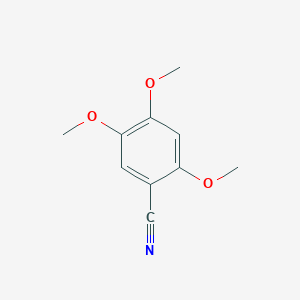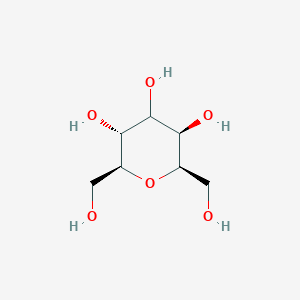![molecular formula C13H18N2O4 B084170 [3-(methoxycarbonylamino)phenyl] N-tert-butylcarbamate CAS No. 13792-82-0](/img/structure/B84170.png)
[3-(methoxycarbonylamino)phenyl] N-tert-butylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(methoxycarbonylamino)phenyl] N-tert-butylcarbamate is a bioactive chemical compound. It is known for its unique structure and properties, making it valuable in various scientific research fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [3-(methoxycarbonylamino)phenyl] N-tert-butylcarbamate typically involves the esterification of carbanilic acid with methanol in the presence of a catalyst. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or hydrochloric acid, and the reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of high-purity reagents and controlled temperature and pressure conditions are crucial to ensure the quality and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
[3-(methoxycarbonylamino)phenyl] N-tert-butylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amides or esters.
Applications De Recherche Scientifique
[3-(methoxycarbonylamino)phenyl] N-tert-butylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of [3-(methoxycarbonylamino)phenyl] N-tert-butylcarbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Carbanilic acid, m-hydroxy-, methyl ester, dimethylcarbamate (ester)
- Carbanilic acid, m-hydroxy-, methyl ester, hexylcarbamate (ester)
- Carbanilic acid, m-hydroxy-, methyl ester, methylcarbamate
Uniqueness
[3-(methoxycarbonylamino)phenyl] N-tert-butylcarbamate is unique due to its specific ester and carbamate functional groups, which confer distinct chemical and biological properties. These functional groups allow for a wide range of chemical reactions and interactions, making it a versatile compound in various research and industrial applications .
Propriétés
Numéro CAS |
13792-82-0 |
|---|---|
Formule moléculaire |
C13H18N2O4 |
Poids moléculaire |
266.29 g/mol |
Nom IUPAC |
[3-(methoxycarbonylamino)phenyl] N-tert-butylcarbamate |
InChI |
InChI=1S/C13H18N2O4/c1-13(2,3)15-12(17)19-10-7-5-6-9(8-10)14-11(16)18-4/h5-8H,1-4H3,(H,14,16)(H,15,17) |
Clé InChI |
DOFXTEXQUDDDRF-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NC(=O)OC1=CC=CC(=C1)NC(=O)OC |
SMILES canonique |
CC(C)(C)NC(=O)OC1=CC=CC(=C1)NC(=O)OC |
| 13792-82-0 | |
Synonymes |
m-(tert-Butylcarbamoyloxy)carbanilic acid methyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



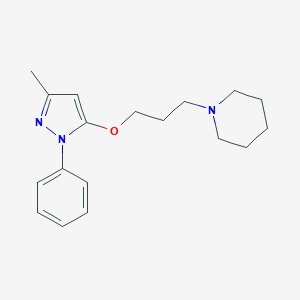
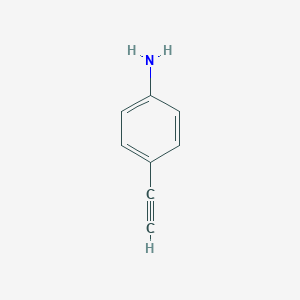

![3-[Dimethoxy(methyl)silyl]-2-methylpropane-1-thiol](/img/structure/B84096.png)
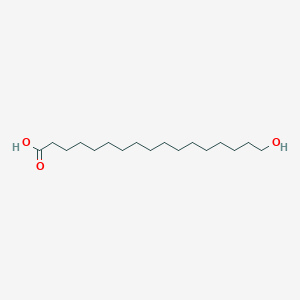


![2-[2,3-Bis(sulfanyl)propylcarbamoyl]benzoic acid](/img/structure/B84102.png)
